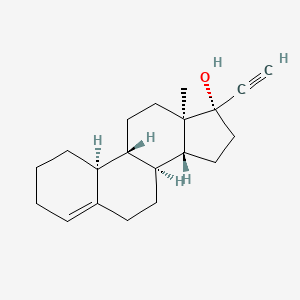
2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the formation of an intermediate pyrimidinedione through a series of reactions including cyclization, oxidation, and esterification.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from 60°C to 100°C, and the use of catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Halogenating agents like bromine (Br₂) and iodine (I₂) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound derivatives.
Reduction Products: Reduced forms such as alcohols or esters.
Substitution Products: Halogenated derivatives of the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of various pharmaceuticals and organic intermediates. Biology: It serves as a building block in the study of enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects in various medical applications.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a different position of the methoxy group.
2-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-Methoxyphenyl)-4,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a different oxidation state.
Uniqueness: The presence of the methoxy group at the 3-position on the phenyl ring makes this compound unique compared to its analogs. This structural difference can significantly affect its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-8-4-2-3-7(5-8)10-13-6-9(12(16)17)11(15)14-10/h2-6H,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVDKRPJUYDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid](/img/structure/B7823945.png)

![[(1R,2S,3R,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B7823958.png)
![(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B7823962.png)
![(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7823963.png)

![methyl 2-(5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7823994.png)

![N'-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide](/img/structure/B7823999.png)


